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Introduction

Palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) has emerged as a
powerful strategy in modern organic synthesis for the construction of chiral molecules from
racemic starting materials. This approach combines the in situ racemization of a rapidly
equilibrating substrate with a stereoselective reaction, allowing for the theoretical conversion of
100% of the starting material into a single enantiomer of the product. This circumvents the 50%
yield limitation of classical kinetic resolution. The versatility of palladium catalysis, coupled with
the development of sophisticated chiral ligands, has enabled a wide range of DYKAT
processes, including allylic substitutions, cross-coupling reactions, and carbonylations. These
methods provide efficient access to enantioenriched compounds that are valuable
intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

This document provides detailed application notes and experimental protocols for three distinct
and impactful Pd-catalyzed DYKAT reactions.

Application Note 1: Enantioconvergent Synthesis of
Axially Chiral Amides via Aminocarbonylation
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Axially chiral biaryls are a critical structural motif in many privileged ligands, organocatalysts,
and pharmaceutical agents. The enantioconvergent aminocarbonylation of racemic heterobiaryl
triflates offers a direct and efficient route to previously challenging axially chiral amides with
high enantioselectivity.[1][2][3]

General Reaction Scheme

A racemic heterobiaryl triflate undergoes a palladium-catalyzed aminocarbonylation in the
presence of a chiral phosphine ligand, carbon monoxide, and an amine to yield a single
enantiomer of the corresponding axially chiral amide.
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Caption: General workflow for the Pd-catalyzed enantioconvergent aminocarbonylation.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various axially chiral amides
from racemic 1-(isoquinolin-1-yl)naphthalen-2-yl trifluoromethanesulfonate and different
arylamines.[3]

Entry Arylamine Product Yield (%) ee (%)
1 p-Toluidine 4 95 93
2 Aniline 5 92 92
3 4-Fluoroaniline 11 85 90
4 4-Chloroaniline 12 88 89
5 2-Methylaniline 18 84 94
6 3-Methoxyaniline 22 75 91

Experimental Protocol: General Procedure for Pd-
Catalyzed Enantioconvergent Aminocarbonylation

Materials and Methods derived from Su, L., Gao, S. & Liu, J. Nat Commun 15, 7248 (2024).[1]
[3]

Reagents and Equipment:

Palladium(ll) acetate (Pd(OACc)2)

Chiral ligand (S,S)-L1 (a P-chirality phosphine ligand)

Racemic heterobiaryl triflate (e.g., 1-(isoquinolin-1-yl)naphthalen-2-yl
trifluoromethanesulfonate)

Arylamine

Cesium carbonate (Cs2C03)
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e Dichloromethane (DCM), anhydrous

e 1,2-Dichloroethane (DCE), anhydrous

e Carbon monoxide (CO) gas (high pressure)

e Schlenk tube or high-pressure autoclave

» Standard laboratory glassware

¢ Inert atmosphere glovebox

e Magnetic stirrer and heating plate

o Chromatography supplies (silica gel, solvents)
e HPLC with a chiral column for ee determination
Procedure:

o Reaction Setup: In a nitrogen-filled glovebox, add Pd(OAc)z (2.24 mg, 0.01 mmol), (S,S)-L1
(3.38 mg, 0.012 mmol), the racemic heterobiaryl triflate (0.1 mmol), the arylamine (0.2
mmol), and Cs2COs (97.7 mg, 0.3 mmol) to an oven-dried 4 mL vial equipped with a stir bar.

e Solvent Addition: The vial is sealed with a PTFE/rubber septum and a phenolic cap. Outside
the glovebox, add anhydrous DCM/DCE (0.5 mL/0.05 mL) via syringe.

o Carbonylation: Purge the vial with carbon monoxide gas, and then pressurize the vessel to
10 bar with CO.

¢ Reaction Conditions: Vigorously stir the reaction mixture at 80 °C for 18 hours.

o Work-up: After cooling to room temperature, carefully vent the CO pressure. Dilute the
reaction mixture with dichloromethane and filter through a pad of celite. Concentrate the
filtrate under reduced pressure.

 Purification: Purify the crude product by flash column chromatography on silica gel to afford
the pure axially chiral amide.
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e Analysis: Determine the enantiomeric excess (ee) of the product by HPLC analysis using a
chiral stationary phase.

Application Note 2: Asymmetric Allylic Alkylation of
Vinyl Aziridines for the Synthesis of Biologically
Active Alkaloids

The palladium-catalyzed DYKAT of vinyl aziridines with nitrogen heterocycles provides a highly
regio-, chemo-, and enantioselective route to N-alkylated products.[4][5] This methodology is
particularly valuable for the synthesis of complex natural products, such as the bromopyrrole
alkaloids, which exhibit a range of biological activities.[4][5]

General Reaction Scheme and Catalytic Cycle

The reaction involves the opening of a racemic vinyl aziridine by a palladium(0) catalyst to form
a rapidly equilibrating mixture of diastereomeric t-allyl palladium intermediates. A chiral ligand
then directs the nucleophilic attack of a nitrogen heterocycle to one of these intermediates,
leading to the formation of a single enantiomer of the product.
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Caption: Workflow and catalytic cycle for the DYKAT of vinyl aziridines.
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Quantitative Data Summary: Synthesis of Longamide B
Intermediate

This table presents data for the key DYKAT step in the synthesis of Longamide B.[4][5]

Substrate (Vinyl Nucleophile .
L Yield (%) ee (%)
Aziridine) (Pyrrole)
2,4-Dibromo-1H-
N-Tosyl-2-
] o pyrrole-5- 85 95
vinylaziridine

carbaldehyde

Experimental Protocol: Synthesis of a Longamide B
Precursor

Methodology based on the work of Trost et al. in the context of vinyl aziridine alkylation.[4][5]

Reagents and Equipment:

Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)

e Chiral ligand (e.g., (R,R)-Trost ligand)

e Racemic N-Tosyl-2-vinylaziridine

o Substituted pyrrole (e.g., 2,4-Dibromo-1H-pyrrole-5-carbaldehyde)
o Triethylamine (EtsN)

¢ Dichloromethane (CH2Clz), anhydrous

e Schlenk flask

 Inert atmosphere (Nitrogen or Argon)

Standard laboratory glassware and purification supplies

Procedure:
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o Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve
Pdz(dba)s (2.5 mol%) and the chiral ligand (7.5 mol%) in anhydrous CH2Clz. Stir the solution
at room temperature for 20 minutes.

o Reaction Mixture: To the catalyst solution, add the substituted pyrrole (1.2 equivalents) and
triethylamine (1.0 equivalent).

o Substrate Addition: Add a solution of the racemic N-Tosyl-2-vinylaziridine (1.0 equivalent) in
anhydrous CH2Clz to the reaction mixture dropwise over 10 minutes.

» Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC.
» Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

 Purification: Purify the residue by flash column chromatography on silica gel to yield the
enantioenriched N-alkylated pyrrole derivative.

Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Application Note 3: Dynamic Kinetic Asymmetric
Cross-Coupling for the Synthesis of Axially Chiral
Heterobiaryl Styrenes

The synthesis of axially chiral styrenes is a growing area of interest due to their potential as
chiral ligands and building blocks. A highly efficient method for their preparation is the Pd-
catalyzed DYKAT cross-coupling of racemic heterobiaryl bromides with N-tosylhydrazones.[6]
This reaction proceeds under mild conditions and exhibits broad substrate scope and excellent
enantioselectivity.[6][7]

General Reaction Scheme

A racemic heterobiaryl bromide is coupled with a ketone N-tosylhydrazone in the presence of a
palladium catalyst and a chiral phosphoramidite ligand to produce an axially chiral heterobiaryl
styrene.
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Caption: General workflow for the DYKAT cross-coupling of heterobiaryl bromides.

Quantitative Data Summary

The following table shows the results for the cross-coupling of a racemic heterobiaryl bromide

with various N-tosylhydrazones.[6][8]
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N-
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e
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Experimental Protocol: General Procedure for DYKAT

Cross-Coupling

Methodology based on the work of Kattela, S., et al. Org. Lett. 2022, 24, 21, 3812—-3816.[6]

Reagents and Equipment:
e Palladium(0) dibenzylideneacetone (Pd(dba)z)
o TADDOL-derived phosphoramidite ligand (L8)

e Racemic heterobiaryl bromide
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o Ketone N-tosylhydrazone

e Lithium tert-butoxide (LiOtBu)

e 1,4-Dioxane, anhydrous

e Schlenk tube

e Inert atmosphere (Nitrogen or Argon)

Standard laboratory glassware and purification supplies
Procedure:

e Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with
Pd(dba)z (10 mol%), the TADDOL-derived phosphoramidite ligand (12 mol%), and LiOtBu
(3.0 equivalents).

o Addition of Reactants: Add the racemic heterobiaryl bromide (1.0 equivalent) and the N-
tosylhydrazone (1.5 equivalents).

e Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk tube.

o Reaction Conditions: Seal the tube and stir the reaction mixture at 60 °C until the starting
material is consumed (as monitored by TLC or LC-MS).

o Work-up: After cooling to room temperature, quench the reaction with saturated aqueous
NHa4Cl solution and extract with ethyl acetate. Combine the organic layers, wash with brine,
dry over anhydrous Na=S0Oa4, and concentrate under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel.

o Analysis: Determine the yield of the isolated product and its enantiomeric excess by HPLC
on a chiral stationary phase.[8] The conversions can also be determined by *H NMR
spectroscopy.[6][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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